molecular formula C15H17F2N3 B6438484 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2548983-71-5

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Cat. No.: B6438484
CAS No.: 2548983-71-5
M. Wt: 277.31 g/mol
InChI Key: QPJBNSIXWHMXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings. The presence of the 2,5-difluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 2,5-difluorobenzylamine and suitable electrophiles.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone or an equivalent compound.

    Final Coupling: The final step involves coupling the azetidine and pyrazole moieties using a suitable linker, often under conditions that promote nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound’s interactions with various biomolecules are explored to understand its potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the azetidine and pyrazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[(2,5-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
  • 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is unique due to the presence of the difluorophenyl group, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJBNSIXWHMXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.